

# CNX-2006 EGFR inhibitor discovery

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**Compound Focus:** CNX-2006

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## Experimental Data & Protocols

The following tables summarize key experimental findings and methodologies from preclinical studies on CNX-2006.

**Table 2: In Vitro Efficacy in Cell-Based Assays**

Assay Type	Cell Lines / Models	Key Findings	Reference Protocol
Cell Growth Inhibition (GI50)	NCI-H1975 (L858R/T790M), PC9GR4 (T790M pos.)	GI50 values in the low nanomolar range (3-61 nM) [1] [2].	Cells treated with drugs in standard growth inhibition assays [3] [4].
EGFR Phosphorylation Inhibition	HCC827, PC9, NCI-H1975	IC50 of 46-104 nM after 2-hour treatment [1] [2].	Cells treated with inhibitor for 1-6 hours; lysates analyzed by immunoblotting [5] [4].
Activity Against Rare Mutations	Engineered cells with G719S, L861Q, T854A, exon 19 ins.	Showed activity against most rare mutants, but not exon 20 insertion (H773-V774HVdup) [5] [1].	Mutant EGFRs transiently transfected into 293 cells; inhibition analyzed via immunoblotting [3].

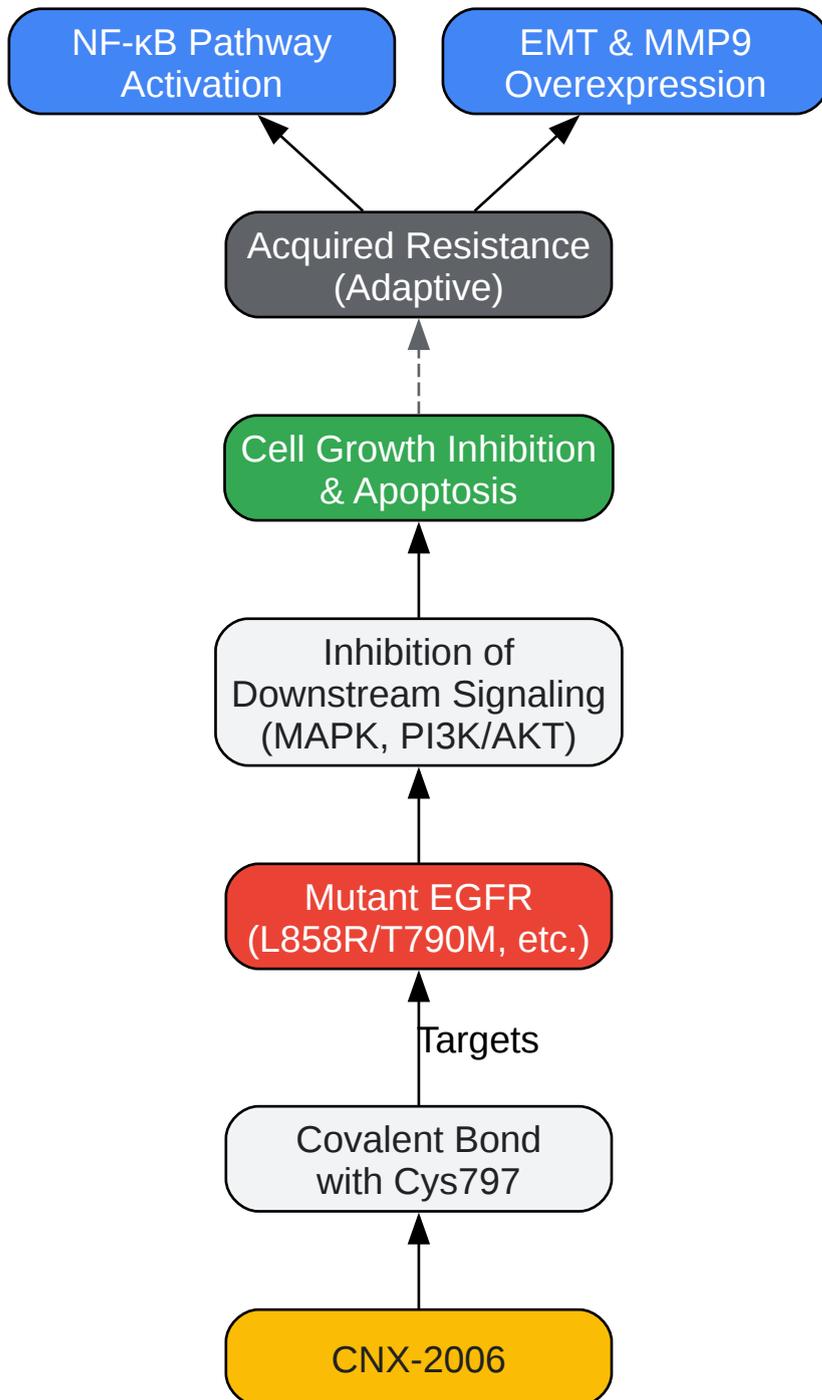
Assay Type	Cell Lines / Models	Key Findings	Reference Protocol
Apoptosis Induction	NCI-H1975	~16% apoptosis induction after 24-hour treatment [1].	Measured by Annexin V staining and reduction in mitochondrial membrane potential [1].
3D Tumor Spheroid Reduction	NCI-H1975	~40% reduction in spheroid volume after 96-hour treatment with 1 $\mu$ M CNX-2006 [1].	Tumor spheres derived from H1975 cells treated and volume measured [5].

Table 3: In Vivo Efficacy

Model	Formulation & Dosage	Administration	Key Outcome
H1975 Xenograft (EGFR L858R/T790M)	25 mg/kg in 5% DMSO, 15% Solutol HS15, 85% PBS [3]	Intraperitoneal (i.p.) [3] [6]	Effective tumor growth inhibition [3] [6] [4].

## Mechanism of Action and Resistance

CNX-2006 is a structural analog of CO-1686 (rociletinib) [1] [6] [2]. Its mechanism and emerging resistance pathways can be visualized as follows:



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**CNX-2006** mechanism and resistance pathways.

- **Irreversible Binding:** **CNX-2006** covalently binds to the cysteine-797 (Cys797) residue in the ATP-binding pocket of mutant EGFR, leading to sustained inhibition of its tyrosine kinase activity [1] [2].
- **Downstream Signaling:** Effective inhibition blocks key downstream signaling pathways, including MAPK and PI3K/AKT, resulting in cell growth arrest and apoptosis in mutant EGFR-dependent

NSCLC cells [1].

- **Resistance Mechanism:** A primary identified mechanism of acquired resistance to **CNX-2006** is **activation of the NF- $\kappa$ B signaling pathway**, which can replace the oncogenic EGFR signaling. Resistant cells also show features of epithelial-mesenchymal transition (EMT) and increased expression of MMP9 [1] [3] [2].

## Meaning and Implications

**CNX-2006** represents a significant proof-of-concept in the evolution of EGFR TKIs. Its mutant-selective profile was designed to improve efficacy against T790M-mediated resistance while minimizing dose-limiting toxicities (like skin rash and diarrhea) associated with wild-type EGFR inhibition [7] [8].

The discovery that NF- $\kappa$ B activation can drive resistance to a potent mutant-selective TKI highlighted a potential **bypass track signaling mechanism**. This suggests that combining future mutant-selective EGFR inhibitors with NF- $\kappa$ B pathway inhibitors could be a promising therapeutic strategy to delay or overcome resistance [1] [2] [9].

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## References

1. NF- $\kappa$ B drives acquired resistance to a novel mutant- ... [pmc.ncbi.nlm.nih.gov]
2. NF- $\kappa$ B drives acquired resistance to a novel mutant- ... [oncotarget.com]
3. - CNX | 2006 | TargetMol EGFR [targetmol.com]
4. CNX-2006 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
5. CNX-2006 | EGFR Inhibitor [medchemexpress.com]
6. - CNX | 2006 | CAS 1375465-09-0 | Buy EGFR from... inhibitor CNX 2006 [invivochem.com]
7. Discovery of a mutant-selective covalent inhibitor of EGFR ... [pmc.ncbi.nlm.nih.gov]

8. Insights into fourth generation selective inhibitors of (C797S) EGFR ... [pubs.rsc.org]

9. NF- $\kappa$ B drives acquired resistance to a novel mutant ... - PubMed [pubmed.ncbi.nlm.nih.gov]

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